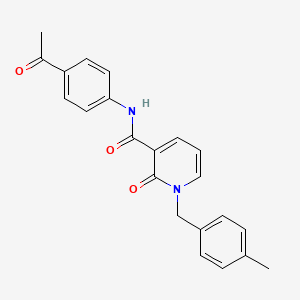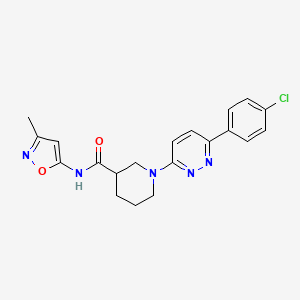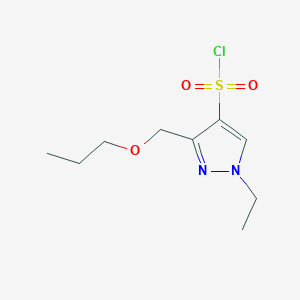![molecular formula C17H16ClN3O3S2 B2970081 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 899976-11-5](/img/structure/B2970081.png)
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of the benzothiadiazine class of compounds . Benzothiadiazines are a class of heterocyclic compounds that are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a thiadiazine ring, an amide group, and a thioether group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For example, the amide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, it would likely be soluble in organic solvents due to the presence of the benzothiadiazine ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antimicrobial Agents : The synthesis of formazans from Mannich bases derived from 5-(4-chlorophenylamino)-2-mercapto-1,3,4-thiadiazole has been explored for antimicrobial applications. These compounds have shown moderate activity against bacterial and fungal strains, indicating potential use in developing new antimicrobial agents (Sah et al., 2014).
Antitumor and Antioxidant : Research involving the reaction of 2-amino-1,3,4-thiadiazole with various reagents to produce N-substituted-2-amino-1,3,4-thiadiazoles has highlighted their antitumor and antioxidant properties. Some compounds in this series exhibited promising activities, demonstrating the potential for the development of new therapeutic agents (Hamama et al., 2013).
Heterocyclic Syntheses : The use of thioureido-acetamides as starting materials for the synthesis of various heterocyclic compounds via one-pot cascade reactions showcases the versatility of these compounds in creating diverse chemical structures. This method emphasizes excellent atom economy and potential applications in the synthesis of important heterocycles (Schmeyers & Kaupp, 2002).
Anticancer Activity : A study on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems revealed considerable anticancer activity against some cancer cell lines. This research points to the potential of these compounds in cancer therapy (Yurttaş et al., 2015).
Chemical Properties and Synthesis
Crystal Structure Analysis : The synthesis and crystal structure analysis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide provided insights into molecular interactions and structural properties. Such studies are crucial for understanding the chemical behavior and potential applications of similar compounds (Ismailova et al., 2014).
Antibacterial Agents : The synthesis of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives and their evaluation as potent antibacterial agents against various microorganisms exemplify the application of these compounds in addressing resistance to antibiotics (Bhoi et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of Benzthiazide are the Na+/Cl- transporters in the distal convoluted tubules in the kidneys .
Mode of Action
Benzthiazide inhibits Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . This leads to an increase in the excretion of water from the body .
Biochemical Pathways
The inhibition of Na+/Cl- reabsorption leads to a decrease in fluid volume, which can help reduce blood pressure . Thiazides also cause loss of potassium and an increase in serum uric acid .
Result of Action
The diuretic effect of Benzthiazide results in the reduction of fluid volume, which can help manage conditions like hypertension and edema .
Eigenschaften
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-10-4-3-5-13(11(10)2)19-16(22)9-25-17-20-14-7-6-12(18)8-15(14)26(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBXRGHATISCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970002.png)
![3-(3-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2970004.png)

![N-[1-(1,2,4-Triazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2970006.png)

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2970009.png)

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-2,3-dihydro-1H-indole](/img/structure/B2970012.png)

![3,4-Dimethoxy-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine](/img/structure/B2970016.png)
![4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide](/img/structure/B2970018.png)
![N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2970019.png)